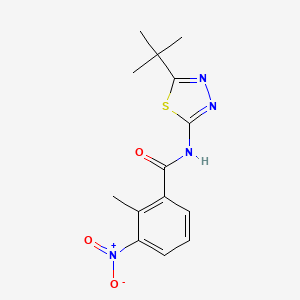
N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide, also known as BML-210, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
科学研究应用
N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide has been studied extensively for its potential use in scientific research, particularly in the field of cancer research. It has been shown to have anti-inflammatory and anti-tumor properties, and has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells. N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the activity of enzymes involved in the breakdown of acetylcholine.
作用机制
N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide is a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. By inhibiting the activity of COX-2, N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide reduces inflammation and inhibits the growth of cancer cells. N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide has also been shown to inhibit the activity of other enzymes involved in the breakdown of acetylcholine, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the activity of enzymes involved in the breakdown of acetylcholine, which may contribute to its potential use in the treatment of neurodegenerative diseases. N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, and has been shown to be effective in reducing tumor growth in animal models.
实验室实验的优点和局限性
One of the advantages of using N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide in lab experiments is its specificity for COX-2, which allows for more targeted inhibition of inflammation and tumor growth. However, one limitation of using N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide is its potential toxicity, which may limit its use in certain experiments. Additionally, N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide may have off-target effects on other enzymes involved in the breakdown of acetylcholine, which may complicate interpretation of experimental results.
未来方向
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide. One area of focus is the development of more specific and potent COX-2 inhibitors that may have fewer off-target effects. Another area of research is the potential use of N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide and its mechanism of action.
合成方法
N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide can be synthesized using a variety of methods, including the reaction of 4-bromo-2-methylbenzoic acid with 2,5-dimethylaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide.
属性
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-10-4-5-11(2)14(8-10)16(19)18-15-7-6-13(17)9-12(15)3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSVWEXCMIKCNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=C(C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5874643.png)
![3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5874645.png)

![4-{[3-(2-fluorophenyl)propanoyl]amino}benzamide](/img/structure/B5874658.png)
![5-(4-chlorophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5874662.png)

![N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5874686.png)
![3-[(4-chlorophenyl)thio]-N-(4-ethylphenyl)propanamide](/img/structure/B5874692.png)

![3,4-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5874716.png)


![4-[(2,3-dimethylphenoxy)acetyl]morpholine](/img/structure/B5874749.png)
![ethyl 4-{[(2-methylbenzyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5874757.png)